![molecular formula C11H15N3 B1344374 N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine CAS No. 5528-14-3](/img/structure/B1344374.png)
N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[2-(1H-Benzimidazol-2-yl)ethyl]-N-ethylamine is a benzimidazole derivative, which is a class of compounds known for their wide range of biological activities. Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. They are of significant interest in medicinal chemistry due to their pharmacological properties, including antihistaminic, antiulcer, and antibacterial activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole nucleus followed by various substitutions at the 1- and 2-positions of the nucleus. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves the introduction of a substituted piperazine moiety at the 2-position of the benzimidazole ring . Similarly, the synthesis of ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, a H+/K(+)-ATPase inhibitor, demonstrates the incorporation of a sulfinylmethyl group at the 2-position . These synthetic approaches highlight the versatility of the benzimidazole core in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the orientation of substituents around the benzimidazole nucleus. For example, in the compound 1-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-1,2,3-benzotriazole, the benzimidazole and benzotriazole rings are linked by an ethylene spacer in a gauche conformation, with a dihedral angle of 39.02° between the terminal rings . This conformational feature can influence the biological activity of the compound by affecting its ability to interact with biological targets.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. For instance, the reaction of N-(1H-benzimidazol-2-yl)-proponimidic acid ethyl ester with N,N,N',N'-tetramethylchlorophosphoramide leads to the formation of N-[1-(N,N,N',N'-tetramethylphosphoramidoyl)-1H-benzimidazol-2-yl]-proponimidic ethyl ester . This demonstrates the reactivity of the benzimidazole nucleus towards nucleophilic substitution reactions, which can be exploited to introduce a wide range of functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the thermal stability of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was evaluated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), revealing stability above 249.8°C . Additionally, spectroscopic methods such as NMR, FT-IR, and FT-Raman, along with X-ray diffraction, are commonly used to characterize these compounds and confirm their structures . The electronic properties, such as HOMO and LUMO energies, can also be calculated using density functional theory (DFT), providing insights into the reactivity and interaction potential of these molecules .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine derivatives have been extensively researched for their antimicrobial properties. Salahuddin et al. (2017) synthesized a series of compounds that showed significant activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans and Aspergillus flavus (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017). Similarly, Ansari and Lal (2009) synthesized derivatives of benzimidazole that exhibited potent activity against Gram-positive bacteria, showcasing the diverse antimicrobial applications of these compounds (Ansari & Lal, 2009).
Antiprotozoal Activity
Pérez-Villanueva et al. (2013) synthesized 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, which exhibited strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, even outperforming the standard drug, metronidazole (Pérez-Villanueva et al., 2013).
Anti-Inflammatory and Analgesic Properties
Compounds derived from N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine have shown potential in treating inflammation and pain. Mariappan et al. (2011) synthesized [1-(N-substituted amino) methyl]-2-ethyl benzimidazole derivatives and found several of them to be effective as anti-inflammatory and analgesic agents (Mariappan, Bhuyan, Kumar, Kumar, & Murali, 2011).
Anticancer Properties
Several studies have explored the potential anticancer properties of N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine derivatives. For instance, copper(II) complexes with these compounds as ligands demonstrated remarkable cytotoxicity against various human cancer cell lines, indicating their potential as anticancer drugs (Rajarajeswari, Loganathan, Palaniandavar, Suresh, Riyasdeen, & Akbarsha, 2013).
Structural and Conformational Analysis
These compounds are also valuable for structural and conformational studies, which are crucial for understanding their function and potential in drug design. Raouafi et al. (2007) conducted such a study, providing valuable data for further exploration in the pharmaceutical field (Raouafi, Freytag, Jones, & Benkhoud, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-ethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-12-8-7-11-13-9-5-3-4-6-10(9)14-11/h3-6,12H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHODFFODZCPKBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

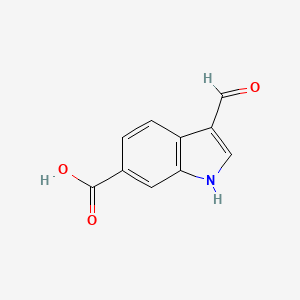


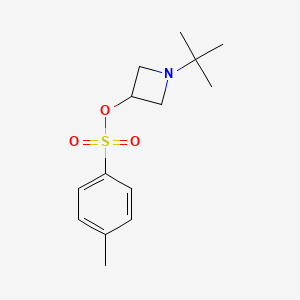



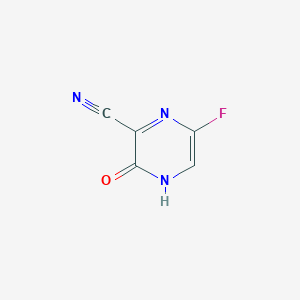

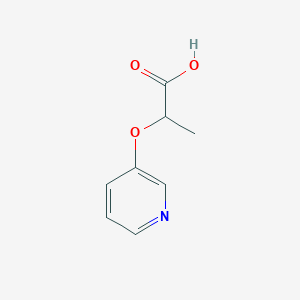
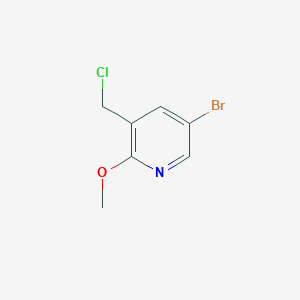

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)
